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Abstract
GSK837149A is a potent, selective, and reversible inhibitor of human fatty acid synthase

(FAS).[1][2][3][4] It specifically targets the β-ketoacyl reductase (KR) catalytic domain of the

FAS enzyme, a key player in de novo lipogenesis.[1][3][5][6] This document provides detailed

application notes and experimental protocols for the utilization of GSK837149A as a tool

compound in drug discovery research, particularly in the fields of oncology and metabolic

diseases.

Introduction to GSK837149A
GSK837149A is a symmetrical bisulfonamide urea-containing compound identified as a

selective inhibitor of human fatty acid synthase.[1][3] FAS is a critical enzyme responsible for

the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.

In normal tissues, FAS expression is generally low, with cells preferentially utilizing circulating

fatty acids. However, many cancer cells exhibit upregulated FAS expression and a heavy

reliance on de novo fatty acid synthesis to support rapid proliferation, membrane production,

and signaling molecule generation.[7] This makes FAS an attractive target for therapeutic

intervention in oncology. GSK837149A serves as a valuable chemical probe to investigate the

roles of FAS in various cellular processes and to aid in the design of novel FAS inhibitors.[1][3]

[4]
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Mechanism of Action
GSK837149A functions as a reversible inhibitor of the β-ketoacyl reductase (KR) activity of

fatty acid synthase.[1][3] It is a competitive inhibitor with respect to NADPH and a non-

competitive inhibitor with respect to acetoacetyl-CoA.[5][6] By binding to the KR domain,

GSK837149A prevents the reduction of the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-

ACP, a crucial step in the fatty acid elongation cycle.

Signaling Pathway Context:

Fatty acid synthase is intricately linked with major cellular signaling pathways that are often

dysregulated in cancer. Its expression and activity can be promoted by oncogenic pathways

such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2][5] Inhibition of FAS by

GSK837149A can, in turn, impact these pathways, leading to reduced cell proliferation and

induction of apoptosis.
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Figure 1: Simplified signaling pathway showing the regulation of Fatty Acid Synthase (FAS)
and the inhibitory action of GSK837149A.

Quantitative Data
The following table summarizes the key quantitative parameters for GSK837149A.

Parameter Value Target Comments Reference

Ki ~30 nM

Human Fatty

Acid Synthase

(FAS)

Reversible

inhibition.
[1][2][3][5][6][8]

pIC50 7.8

Human Fatty

Acid Synthase

(FAS)

[2]

Mechanism Reversible

β-ketoacyl

reductase (KR)

domain of FAS

Competitive with

NADPH, non-

competitive with

acetoacetyl-CoA.

[1][3][5][6]

Experimental Protocols
In Vitro Fatty Acid Synthase (FAS) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of

GSK837149A on purified human FAS by monitoring the oxidation of NADPH.

Experimental Workflow:
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Prepare Reagents:
- Purified FAS Enzyme

- GSK837149A Stock Solution
- Assay Buffer

- Substrates (Acetyl-CoA, Malonyl-CoA, NADPH)

Pre-incubate FAS with GSK837149A
(or DMSO vehicle control)

Initiate Reaction by adding
Malonyl-CoA and NADPH

Measure NADPH oxidation at 340 nm
(Spectrophotometer)

Calculate Percent Inhibition
and determine IC50/Ki

Click to download full resolution via product page

Figure 2: Workflow for the in vitro FAS inhibition assay.

Materials:

Purified human fatty acid synthase (FAS)

GSK837149A

Dimethyl sulfoxide (DMSO)

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol

(DTT)

Acetyl-CoA
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Malonyl-CoA

NADPH

96-well UV-transparent microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare GSK837149A dilutions: Prepare a stock solution of GSK837149A in DMSO. Serially

dilute the stock solution in assay buffer to achieve the desired final concentrations. The final

DMSO concentration in the assay should be kept constant (e.g., ≤1%).

Assay setup: In a 96-well plate, add the following components in order:

Assay Buffer

GSK837149A dilution or DMSO (for control)

Purified FAS enzyme

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the

inhibitor to bind to the enzyme.

Reaction initiation: To start the reaction, add a solution containing acetyl-CoA, malonyl-CoA,

and NADPH. A typical final concentration for substrates is in the low micromolar range.

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every

30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the

oxidation of NADPH.

Data analysis:

Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs.

time curve).
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Determine the percent inhibition for each concentration of GSK837149A relative to the

DMSO control.

Plot the percent inhibition against the logarithm of the GSK837149A concentration and fit

the data to a dose-response curve to determine the IC50 value.

The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, though this

requires determination of the Km for the substrate under the same conditions.

Cell-Based Assay for Inhibition of De Novo Lipogenesis
This protocol outlines a method to assess the effect of GSK837149A on fatty acid synthesis in

a cellular context using radiolabeled acetate.

Experimental Workflow:
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Culture cancer cells
(e.g., LNCaP, MCF-7)

Treat cells with GSK837149A
(or DMSO vehicle control)

Add [14C]-acetate and incubate

Lyse cells and extract total lipids

Quantify radioactivity in the
lipid fraction using scintillation counting

Determine the effect of GSK837149A
on de novo lipogenesis

Click to download full resolution via product page

Figure 3: Workflow for the cell-based de novo lipogenesis assay.

Materials:

Cancer cell line with high FAS expression (e.g., LNCaP, MCF-7, A549)

Cell culture medium and supplements

GSK837149A

DMSO
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[1-14C]-Acetic acid, sodium salt

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer)

Chloroform/methanol mixture (2:1, v/v)

Scintillation vials and scintillation cocktail

Scintillation counter

Procedure:

Cell seeding: Plate cells in a multi-well plate at an appropriate density and allow them to

adhere overnight.

Inhibitor treatment: Treat the cells with various concentrations of GSK837149A or DMSO

(vehicle control) for a predetermined time (e.g., 24 hours). Note that due to potentially limited

cell permeability, higher concentrations or longer incubation times may be necessary.[1][3]

Radiolabeling: Add [14C]-acetate to the culture medium at a final concentration of

approximately 1 µCi/mL and incubate for 2-4 hours.

Cell harvesting and lipid extraction:

Wash the cells twice with ice-cold PBS.

Lyse the cells and collect the lysate.

Extract total lipids from the lysate using a chloroform/methanol extraction method.

Quantification:

Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to

evaporate.
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Add scintillation cocktail to the vial and quantify the radioactivity using a scintillation

counter.

Data analysis:

Normalize the radioactive counts to the protein concentration of the cell lysate.

Calculate the percent inhibition of de novo lipogenesis for each GSK837149A
concentration relative to the DMSO control.

Applications in Drug Discovery
Target validation: Use GSK837149A to confirm the role of FAS in cancer cell proliferation,

survival, and metabolism.

HTS assay development: Serve as a reference compound in high-throughput screening

campaigns for novel FAS inhibitors.

Structure-activity relationship (SAR) studies: Act as a starting point for the design and

synthesis of more potent and cell-permeable FAS inhibitors.

Mechanism of action studies: Elucidate the downstream cellular effects of FAS inhibition on

signaling pathways and metabolic networks.

Limitations
While GSK837149A is a valuable tool, researchers should be aware of its potential limitations.

Initial studies have suggested that its cell penetration may be impaired, which could

necessitate the use of higher concentrations in cell-based assays or the development of

analogs with improved permeability.[1][3]

Conclusion
GSK837149A is a well-characterized, selective inhibitor of the KR domain of human fatty acid

synthase. Its utility as a tool compound provides a robust platform for investigating the

therapeutic potential of FAS inhibition in various diseases, particularly cancer. The protocols

and data presented here offer a comprehensive guide for researchers to effectively utilize

GSK837149A in their drug discovery and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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